Aaptamine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Aaptamine has a wide range of scientific research applications:

Chemistry: this compound serves as a scaffold for developing new compounds with improved pharmacological properties.

Medicine: this compound exhibits significant potential as an anticancer, antibacterial, and antioxidant agent.

Mécanisme D'action

Target of Action

Aaptamine interacts with several targets in the body. It has been found to have potent activity on certain G-protein coupled receptors (GPCRs), including α-adrenergic and μ-opioid receptors . It also inhibits Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), which are promising therapeutic targets for Alzheimer’s disease .

Mode of Action

This compound’s mode of action is multifaceted. It acts as a competitive antagonist of α-adrenoceptor and activates the p21 promoter in a p53-independent manner . It also directly inhibits AChE and BuChE in a mixed inhibition type . Furthermore, it has been suggested that this compound’s antiviral and cytotoxic mechanism of action is due to DNA intercalation .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to antagonize ADRA2C, ADRB2, and DRD4, and to activate CXCR7 β-arrestin signaling . It also potentiates the agonist activity of other chemokine receptors (CXCR3, CCR3) . These GPCRs play a critical role in the treatment of cardiovascular disease, diabetes, cancer, and neurological disorders .

Pharmacokinetics

Its inhibitory effects on ache and buche have been evaluated, with ic50 values of 160 and 46 µM respectively . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound has shown significant inhibition of cell proliferation and induction of a G2/M cell cycle arrest in certain cell lines . It also potently induces apoptosis . Moreover, it has been found to have weak antiproliferative activity against HCT116 colon cancer cells and inhibited the proteasome in vitro at 50 µM .

Analyse Biochimique

Biochemical Properties

Aaptamine interacts with a variety of biomolecules, contributing to its diverse biological activities. For instance, it has been found to interact with various enzymes and proteins within the prokaryotic communities of the sponge Aaptos suberitoides

Cellular Effects

This compound influences cell function in several ways. It has been reported to have strong antioxidant activity against the DPPH radical , suggesting that it may play a role in protecting cells from oxidative stress. Additionally, this compound has been found to exhibit antimicrobial and anticancer activities, indicating that it can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound derivatives have been found to exhibit antioxidant activity through mechanisms such as hydrogen atom transfer (HAT), single electron transfer (SET), proton loss (PL), and radical adduct formation (RAF) .

Transport and Distribution

Given its diverse biological activities, it is likely that this compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

Given its diverse biological activities, it is likely that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'aaptamine peut être synthétisée à partir de la 6,7-diméthoxy-1-méthylisoquinoléine par une série de réactions. Le processus implique une nitration en C-8, une oxydation en aldéhyde nitro et une condensation avec du nitrométhane en utilisant de l'alumine comme base pour obtenir l'alcool. La déshydratation de cet alcool produit le nitroéthène, qui est ensuite traité avec du fer-acide acétique pour produire de l'this compound .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour l'this compound ne soient pas largement documentées, la synthèse implique généralement les étapes mentionnées ci-dessus à plus grande échelle, avec une optimisation du rendement et de la pureté.

Analyse Des Réactions Chimiques

Types de réactions : L'aaptamine subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule d'this compound.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant ainsi ses propriétés pharmacologiques.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans diverses conditions.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound avec des activités biologiques améliorées .

4. Applications de la Recherche Scientifique

L'this compound a une large gamme d'applications de recherche scientifique :

Médecine : L'this compound présente un potentiel significatif comme agent anticancéreux, antibactérien et antioxydant.

5. Mécanisme d'Action

L'this compound exerce ses effets par le biais de multiples mécanismes :

Activité anticancéreuse : Elle inhibe la prolifération des cellules cancéreuses en régulant les voies de signalisation telles que PTEN/PI3K/Akt et CDK2/4, et en induisant l'arrêt du cycle cellulaire par la régulation de la cycline D1/E.

Activité antibactérienne : L'this compound présente une activité antibactérienne contre les bactéries pathogènes, y compris les mycobactéries, en perturbant les processus cellulaires bactériens.

Activité antioxydante : Elle piège les radicaux libres et supprime les espèces réactives de l'oxygène (ROS), protégeant ainsi les cellules du stress oxydatif.

Composés Similaires :

Isothis compound : Un autre alcaloïde du même genre avec des activités biologiques similaires.

Aaptosamine : Un dérivé avec des propriétés antibactériennes améliorées.

Suberitoidine : Un alcaloïde avec une activité anticancéreuse notable.

Unicité de l'this compound : L'this compound se distingue par sa structure chimique unique, qui permet des modifications structurelles extensives pour améliorer ses propriétés pharmacologiques. Sa capacité à cibler plusieurs voies et à présenter un large spectre d'activités biologiques en fait un composé précieux pour la découverte et le développement de médicaments .

Comparaison Avec Des Composés Similaires

Isoaaptamine: Another alkaloid from the same genus with similar biological activities.

Aaptosamine: A derivative with enhanced antibacterial properties.

Suberitoidine: An alkaloid with notable anticancer activity.

Uniqueness of this compound: this compound stands out due to its unique chemical structure, which allows for extensive structural modifications to enhance its pharmacological properties. Its ability to target multiple pathways and exhibit a broad spectrum of biological activities makes it a valuable compound for drug discovery and development .

Propriétés

IUPAC Name |

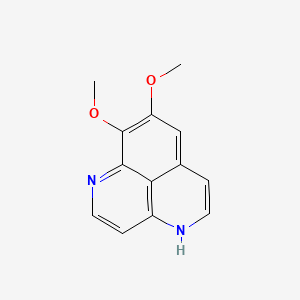

11,12-dimethoxy-2,6-diazatricyclo[7.3.1.05,13]trideca-1,3,5(13),7,9,11-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-16-10-7-8-3-5-14-9-4-6-15-12(11(8)9)13(10)17-2/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERYGOYPBXIFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC=CC3=C2C(=C1)C=CN3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201006106 | |

| Record name | 8,9-Dimethoxy-4H-benzo[de][1,6]naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85547-22-4 | |

| Record name | Aaptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085547224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,9-Dimethoxy-4H-benzo[de][1,6]naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AAPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGW9D01COE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.